molecular formula C17H21N3O3S B2650281 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole CAS No. 897486-55-4

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B2650281
CAS No.: 897486-55-4
M. Wt: 347.43
InChI Key: DRYDXJWXPNRRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole core substituted with methoxy groups and a piperazine ring bearing a cyclopropanecarbonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compoundsThe piperazine ring is then introduced through a nucleophilic substitution reaction, and finally, the cyclopropanecarbonyl group is attached via an acylation reaction .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to inhibition. Additionally, it may interact with receptors in the central nervous system, modulating their activity and influencing neurological processes .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole stands out due to its unique combination of functional groups. Similar compounds include:

The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

cyclopropyl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-22-12-5-6-13(23-2)15-14(12)18-17(24-15)20-9-7-19(8-10-20)16(21)11-3-4-11/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDXJWXPNRRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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